1H-Indazole-6-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indazole-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-13(11,12)6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10)(H2,8,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEXVKJVYSAVYQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)NN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70664057 |

Source

|

| Record name | 1H-Indazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6497-77-4 |

Source

|

| Record name | 1H-Indazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70664057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1H-Indazole-6-sulfonamide: Structure, Properties, and Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds—molecular frameworks known to bind to specific biological targets—is a cornerstone of rational drug design. Among these, the indazole ring system and the sulfonamide functional group stand out for their remarkable versatility and prevalence in a wide array of therapeutic agents. The indazole core, a bicyclic aromatic heterocycle, is recognized for its ability to act as a bioisostere for other aromatic systems and engage in critical hydrogen bonding interactions within protein active sites.[1] Similarly, the sulfonamide moiety is a classic pharmacophore, prized for its chemical stability and capacity to mimic carboxylic acids, thereby improving metabolic stability and membrane permeability.

This guide provides a comprehensive technical overview of 1H-Indazole-6-sulfonamide , a molecule that synergistically combines these two powerful pharmacophores. We will delve into its core chemical properties, structural features, synthesis, and its emerging significance as a foundational structure in the development of targeted therapeutics, particularly in oncology. This document is intended for researchers, chemists, and drug development professionals seeking a deeper understanding of this important chemical entity.

Molecular Structure and Physicochemical Properties

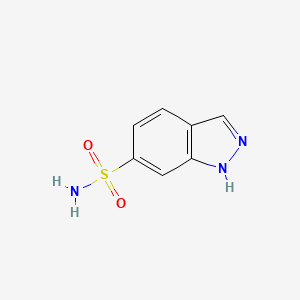

The foundational identity of any chemical compound lies in its structure and resulting physical properties. This compound is characterized by a sulfonamide group (-SO₂NH₂) attached to the 6-position of the 1H-indazole bicyclic ring. The thermodynamically stable 1H-tautomer is the most prevalent and biologically relevant form.[1]

The IUPAC name for this core structure is This compound . Its structural representation is provided below.

Caption: Chemical structure of this compound.

Key physicochemical properties, crucial for predicting its behavior in biological systems, are summarized in the table below. Note that while experimental data for the parent this compound is sparse, these computed values provide a reliable estimation for research purposes.

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃O₂S | PubChem[2] |

| Molecular Weight | 197.22 g/mol | PubChem[2] |

| IUPAC Name | This compound | N/A (Standard Nomenclature) |

| XLogP3-AA (LogP) | 0.5 | PubChem (Computed)[2] |

| Hydrogen Bond Donors | 2 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptors | 4 | PubChem (Computed)[2] |

| Rotatable Bond Count | 1 | PubChem (Computed)[2] |

Spectroscopic Characterization

Elucidation of the this compound structure relies on a combination of standard spectroscopic techniques. While a specific spectrum for this exact compound is not publicly available, the expected characteristic signals can be inferred from closely related analogues reported in the literature.[3]

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the indazole ring. The proton at C3 typically appears as a singlet, while the protons at C4, C5, and C7 would present as doublets or triplets, with coupling patterns dictated by their positions. The N-H proton of the indazole ring and the -NH₂ protons of the sulfonamide would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR would display seven distinct signals corresponding to the seven carbon atoms of the indazole core. The chemical shifts would differentiate the carbons based on their electronic environment, with those adjacent to nitrogen atoms appearing at characteristic downfield shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum would provide key evidence for the functional groups. Strong characteristic absorption bands would be observed for the N-H stretching of the indazole and sulfonamide groups (typically in the 3200-3400 cm⁻¹ region). Crucially, strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group would be prominent, typically around 1350 cm⁻¹ and 1170 cm⁻¹, respectively.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing an exact mass that matches the molecular formula, C₇H₇N₃O₂S.[2] The fragmentation pattern would likely show the loss of SO₂ or the sulfonamide group, providing further structural confirmation.

Synthesis and Reactivity

The synthesis of this compound is not commonly detailed as a final product but rather as a core intermediate for more complex derivatives. A logical and efficient synthetic pathway begins with a commercially available precursor, 1H-Indazol-6-amine .[4][5] The synthesis involves the reaction of the amino group with a source of sulfonyl functionality.

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on standard organic chemistry transformations for the synthesis of aryl sulfonamides from anilines.

CAUTION: This procedure involves corrosive and reactive chemicals. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Step 1: Chlorosulfonylation of 1H-Indazol-6-amine

-

Carefully add chlorosulfonic acid (3.0 equivalents) to a round-bottom flask equipped with a magnetic stirrer and a drying tube, cooled to 0 °C in an ice bath.

-

To the cooled chlorosulfonic acid, add 1H-Indazol-6-amine (1.0 equivalent) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The causality here is to control the highly exothermic reaction between the amine and the strong acid, preventing degradation and side reactions.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Once the reaction is complete, very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the excess chlorosulfonic acid and precipitates the product.

-

Filter the resulting solid precipitate, which is the 1H-indazole-6-sulfonyl chloride intermediate. Wash the solid with cold water until the filtrate is neutral (pH ~7).

-

Dry the intermediate under vacuum. This intermediate is often used in the next step without further purification due to its reactivity.

Step 2: Amination of 1H-Indazole-6-sulfonyl Chloride

-

Suspend the crude 1H-indazole-6-sulfonyl chloride (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask.

-

Cool the suspension to 0 °C in an ice bath.

-

Add concentrated ammonium hydroxide (excess, ~5-10 equivalents) dropwise to the suspension. The use of excess ammonia drives the reaction to completion, ensuring full conversion of the sulfonyl chloride to the sulfonamide.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a "privileged structure" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets with high affinity. Its utility is most prominent in the development of protein kinase inhibitors for oncology.

Role as a Kinase Inhibitor Scaffold

Protein kinases are a major class of drug targets in cancer therapy. Many kinase inhibitors bind in the ATP-binding pocket, and the indazole moiety has proven to be an excellent "hinge-binder." It forms key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.

A notable example is the development of inhibitors for Polo-like kinase 4 (PLK4) , a master regulator of centriole duplication whose overexpression is linked to several cancers.[6] Researchers have used N-(1H-indazol-6-yl)benzenesulfonamide as the core structure to develop highly potent and selective PLK4 inhibitors.[6] In these designs:

-

The 1H-indazole core anchors the molecule in the ATP-binding site by forming hydrogen bonds with hinge residues like Glu-90 and Cys-92.

-

The sulfonamide linker and attached aryl group occupy an adjacent hydrophobic pocket, contributing to affinity and selectivity.

Caption: Conceptual binding of an indazole-sulfonamide inhibitor in a kinase active site.

This modular design allows for systematic modification of the aryl group to optimize potency, selectivity, and pharmacokinetic properties, making this compound a valuable starting point for fragment-based and structure-based drug design.[6]

Safety and Handling

Based on GHS classifications for the parent compound, 1H-indazole, and the precursor 1H-indazol-6-amine, this compound should be handled with care. It is predicted to be harmful if swallowed and may cause skin and serious eye irritation.[4] Standard laboratory safety protocols, including the use of PPE, are mandatory when handling this compound.

Conclusion and Future Outlook

This compound is more than just a simple organic molecule; it is a powerful and versatile scaffold that sits at the intersection of proven pharmacophores. Its robust chemical nature, accessible synthesis, and demonstrated utility as a hinge-binding fragment make it an exceptionally valuable tool for medicinal chemists. The success of this core in developing potent PLK4 inhibitors highlights its potential for targeting other kinases and enzymes implicated in disease.

Future research will likely focus on expanding the diversity of libraries built upon this scaffold. Exploring novel substitutions on both the indazole and sulfonamide-appended aryl rings will continue to yield inhibitors with improved selectivity profiles and drug-like properties. As our understanding of the structural biology of disease targets grows, the rational application of privileged structures like this compound will remain a critical and efficient strategy in the quest for new medicines.

References

-

PubChem. (n.d.). Indazole sulfonamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 1H-Indazol-6-amine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (2023, December 2). Indazole. Retrieved January 26, 2026, from [Link]

-

PubChem. (n.d.). 1H-Indazole. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Nguyen, T. H. L., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery, 20(10), 1234-1242.

- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115577.

- Shaikh, R. A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 23-45.

-

PubChem. (n.d.). N-(3-phenyl-1H-indazol-6-yl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.

- Chicha, H., et al. (2013). 4-Methyl-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1437.

- Lai, A.-Q., et al. (2025). Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid. ChemistrySelect, 10(22), e202501123.

-

PubChem. (n.d.). N-Methyl-2-({3-[2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl}sulfanyl)benzamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole sulfonamide | C7H7N3O2S | CID 19083156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1H-Indazole-6-sulfonamide for Researchers and Drug Development Professionals

Introduction: The Significance of the 1H-Indazole-6-sulfonamide Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigid bicyclic structure, combined with the hydrogen bond donor/acceptor capabilities of the sulfonamide group, allows for potent and selective interactions with a variety of biological targets. Notably, this moiety is a key component in a range of kinase inhibitors, where it often serves as a hinge-binding motif, highlighting its importance in the development of targeted cancer therapies and other pharmaceuticals. The efficient and scalable synthesis of this core structure is therefore a critical endeavor for researchers in drug discovery and development. This guide provides a detailed exploration of two distinct and strategic synthetic pathways for the preparation of this compound, offering insights into the rationale behind the chosen methodologies and providing actionable protocols for laboratory implementation.

Strategic Overview of Synthetic Pathways

Two primary retrosynthetic disconnections for this compound are presented, each offering unique advantages and challenges.

-

Pathway 1: Classical Indazole Formation via Diazotization and Cyclization. This convergent approach constructs the indazole ring from a pre-functionalized aniline precursor, 4-amino-3-methylbenzenesulfonamide. It is a robust and well-established method for indazole synthesis.

-

Pathway 2: Functionalization of a Pre-formed Indazole Core. This linear strategy begins with a commercially available indazole derivative, 6-nitro-1H-indazole, and sequentially introduces the sulfonamide functionality through a series of transformations. This pathway is advantageous when a variety of functionalized indazoles are desired from a common intermediate.

Figure 1: High-level retrosynthetic analysis of this compound.

Pathway 1: Convergent Synthesis from 4-Amino-3-methylbenzenesulfonamide

This classical and efficient pathway leverages the diazotization of an appropriately substituted aniline followed by an intramolecular cyclization to construct the desired indazole ring system. The key starting material, 4-amino-3-methylbenzenesulfonamide, contains all the necessary atoms for the final product, making this a highly atom-economical route.

Reaction Scheme

Figure 2: Reaction scheme for the synthesis of this compound via Pathway 1.

Mechanistic Insights

The reaction proceeds through two key stages:

-

Diazotization: The primary aromatic amine of 4-amino-3-methylbenzenesulfonamide is converted into a diazonium salt upon treatment with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid). This highly reactive intermediate is crucial for the subsequent cyclization.

-

Intramolecular Cyclization: The diazonium salt undergoes a spontaneous intramolecular cyclization. The nitrogen of the diazonium group is attacked by the aromatic ring, leading to the formation of the five-membered pyrazole ring fused to the benzene ring. Subsequent tautomerization yields the stable 1H-indazole product. The methyl group at the 3-position of the starting material directs the cyclization to form the desired 6-sulfonamide isomer.

Detailed Experimental Protocol

Materials:

-

4-Amino-3-methylbenzenesulfonamide

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Water (H₂O)

-

Ice

-

Suitable solvent for workup (e.g., Ethyl acetate)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a reaction vessel equipped with a stirrer and a thermometer, suspend 4-amino-3-methylbenzenesulfonamide in water and concentrated hydrochloric acid.

-

Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

-

Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

-

-

Cyclization and Isolation:

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C. The cyclization is usually accompanied by the evolution of nitrogen gas.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Pathway 2: Linear Synthesis from 6-Nitro-1H-indazole

This pathway commences with the commercially available 6-nitro-1H-indazole and involves a three-step sequence of reduction, diazotization/sulfonylation, and amination to install the sulfonamide group at the 6-position. This approach is particularly useful for creating a library of analogs by varying the final amination step.

Reaction Scheme

Figure 3: Reaction scheme for the synthesis of this compound via Pathway 2.

Mechanistic Insights

-

Reduction of the Nitro Group: The nitro group at the 6-position of the indazole ring is a strong electron-withdrawing group and can be readily reduced to a primary amine. Common methods include catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or metal-acid reduction (e.g., iron powder in the presence of ammonium chloride).[1]

-

Sandmeyer Reaction for Sulfonyl Chloride Formation: The resulting 6-amino-1H-indazole is then converted to the corresponding diazonium salt. In a subsequent Sandmeyer-type reaction, the diazonium group is replaced by a sulfonyl chloride group.[2][3] This is typically achieved by treating the diazonium salt with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst.[4]

-

Amination of the Sulfonyl Chloride: The final step involves the reaction of the 1H-indazole-6-sulfonyl chloride with ammonia or an ammonia equivalent (such as ammonium hydroxide) to form the desired this compound. This is a standard nucleophilic substitution reaction at the sulfur center.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Amino-1H-indazole

-

Materials: 6-Nitro-1H-indazole, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water.

-

Procedure:

-

To a stirred suspension of 6-nitro-1H-indazole in a mixture of ethanol and water, add iron powder and ammonium chloride.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford 6-amino-1H-indazole, which can often be used in the next step without further purification.

-

Step 2: Synthesis of 1H-Indazole-6-sulfonyl chloride

-

Materials: 6-Amino-1H-indazole, Sodium nitrite (NaNO₂), Concentrated Hydrochloric Acid (HCl), Sulfur dioxide (SO₂) solution (or a surrogate like DABSO), Copper(II) chloride (CuCl₂), Acetonitrile, Ice.

-

Procedure:

-

Prepare a solution of the diazonium salt of 6-amino-1H-indazole as described in Pathway 1.

-

In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) or use a stable SO₂ surrogate.

-

Add a catalytic amount of copper(II) chloride to the SO₂ solution.

-

Slowly add the cold diazonium salt solution to the SO₂/catalyst mixture, maintaining a low temperature.

-

Stir the reaction mixture at low temperature and then allow it to warm to room temperature.

-

Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it, and concentrate to obtain the crude 1H-indazole-6-sulfonyl chloride.

-

Step 3: Synthesis of this compound

-

Materials: 1H-Indazole-6-sulfonyl chloride, Ammonium hydroxide (NH₄OH), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the crude 1H-indazole-6-sulfonyl chloride in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated ammonium hydroxide.

-

Stir the reaction mixture vigorously at room temperature.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with water, dry it over anhydrous sodium sulfate, and concentrate to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

-

Comparative Analysis of the Synthetic Pathways

| Feature | Pathway 1: Convergent Synthesis | Pathway 2: Linear Synthesis |

| Starting Material | 4-Amino-3-methylbenzenesulfonamide | 6-Nitro-1H-indazole |

| Number of Steps | 1-2 (depending on starting material availability) | 3 |

| Key Reactions | Diazotization, Intramolecular Cyclization | Reduction, Sandmeyer Reaction, Amination |

| Advantages | - High atom economy- Potentially fewer steps- Robust and well-established methodology | - Access to a variety of analogs from a common intermediate- Utilizes a commercially available indazole starting material |

| Challenges | - Availability and synthesis of the substituted aniline starting material | - Multiple steps can lead to lower overall yield- Handling of potentially hazardous reagents (e.g., SO₂) |

| Scalability | Generally good, dependent on the efficiency of the cyclization step. | Can be scalable, but requires optimization of each step. |

Conclusion and Future Perspectives

Both pathways presented offer viable and practical routes to the synthesis of the medicinally important this compound scaffold. The choice between the convergent approach of Pathway 1 and the linear strategy of Pathway 2 will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the overall research objectives. For large-scale production of the specific target molecule, the optimization of Pathway 1 may be more efficient. Conversely, for the generation of a library of diverse 6-sulfonamide analogs for structure-activity relationship studies, the flexibility of Pathway 2 is highly advantageous.

Future research in this area may focus on the development of more sustainable and environmentally friendly methods, such as the use of greener solvents and catalysts. Additionally, the exploration of novel C-H activation strategies for the direct sulfonamidation of the indazole ring could provide even more direct and efficient synthetic routes. The continued development of robust synthetic methodologies for this key scaffold will undoubtedly accelerate the discovery of new and improved therapeutic agents.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Retrieved from [Link]

- Google Patents. (n.d.). AT221501B - Process for the preparation of the new 4-chloro-3-sulfamylbenzoic acid and its alkali metal salts.

- Willis, M. C., et al. (2018). Sandmeyer Chlorosulfonylation of (Hetero)

- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

-

RSC Publishing. (2022). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Retrieved from [Link]

- Gowda, B. T., et al. (2011). 4-Chloro-N-(3-methylbenzoyl)benzenesulfonamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2886.

- Abdel-Wahab, B. F., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 12(1), 1055.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

- Shi, F., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(7), 3127–3133.

- Sun, P., et al. (2022). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 13(10), 1238–1250.

- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.

- Google Patents. (n.d.). US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl).

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by aminosulfonylation. Retrieved from [Link]

- Researches in the series of 6-nitroindazole, synthesis and biological activities. (2017). Journal of Materials and Environmental Science, 8(6), 2235-2244.

-

ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

Sources

- 1. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to Novel Synthesis Methods for Indazole Sulfonamides

Foreword: The Ascendancy of Indazole Sulfonamides in Modern Medicinal Chemistry

The indazole nucleus is a privileged scaffold in drug discovery, renowned for its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] When combined with the sulfonamide moiety—a cornerstone functional group in pharmaceuticals—the resulting indazole sulfonamides exhibit enhanced medicinal potential and diverse pharmacological profiles.[3][4] Molecules featuring this combined architecture have shown significant promise, with some demonstrating potent activity against targets like Mycobacterium tuberculosis and Mitogen-Activated Protein Kinase 1 (MAPK1).[1][3]

The synthetic challenge, however, lies in achieving regioselective control and high efficiency, particularly in the construction of N-1 and N-2 substituted isomers. Traditional methods often suffer from harsh reaction conditions, limited substrate scope, and the formation of difficult-to-separate isomeric mixtures. This guide provides an in-depth exploration of novel, field-proven synthetic strategies that overcome these classical limitations. We will delve into the mechanistic underpinnings of transition-metal catalysis, C-H activation, photoredox catalysis, and flow chemistry, offering researchers and drug development professionals a robust playbook for the modern synthesis of these critical pharmacophores.

Chapter 1: Direct N-Sulfonylation of the Indazole Core

The most straightforward approach to indazole sulfonamides involves the direct sulfonylation of a pre-formed indazole ring. The primary challenge is controlling the regioselectivity of the substitution, as the indazole anion can be alkylated or acylated at either the N-1 or N-2 position. The N-1 tautomer is generally more thermodynamically stable.[2]

Expertise & Rationale: Controlling Regioselectivity

The choice of base and solvent system is critical in directing the sulfonylation to the desired nitrogen. Strong, non-nucleophilic bases like sodium hydride (NaH) are often employed to generate the indazole anion. The reaction proceeds via nucleophilic attack of the indazolide anion on the sulfonyl chloride. The N-1 isomer is typically the major product due to its thermodynamic stability.

A common and reliable method involves the reaction of a substituted indazole with a suitable arylsulfonyl chloride. This method is particularly effective for indazoles with electron-withdrawing groups, which can enhance the acidity of the N-H proton.

Experimental Protocol: Synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole

This protocol is adapted from a reported synthesis targeting potential MAPK1 inhibitors.[3][4] It represents a robust and reproducible method for N-1 selective sulfonylation.

Workflow Overview

Caption: Workflow for N-1 sulfonylation of 5-nitroindazole.

Step-by-Step Methodology:

-

Vessel Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with 5-nitroindazole (1.0 eq).

-

Solvent Addition: Anhydrous N,N-dimethylformamide (DMF) is added to dissolve the starting material, and the solution is cooled to 0°C in an ice bath.

-

Deprotonation: Sodium hydride (NaH, 60% dispersion in mineral oil, 8.0 eq) is added portion-wise to the stirred solution. The evolution of hydrogen gas is observed as the sodium salt of 5-nitroindazole is formed.[3] The mixture is stirred for 30 minutes at 0°C.

-

Causality: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation to form the reactive nucleophile without competing side reactions. The excess NaH drives the equilibrium towards the salt form.

-

-

Sulfonyl Chloride Addition: 2-chloro-5-methoxybenzene-1-sulfonyl chloride (2.0 eq) is added to the reaction mixture.

-

Reaction: The ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 6 hours. Progress is monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with saturated aqueous NaCl solution. The aqueous phase is extracted three times with dichloromethane (DCM).

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by silica gel column chromatography to yield the pure N-1 isomer.[3]

-

Trustworthiness: This protocol is self-validating as the exclusive formation of the N-1 isomer is confirmed by spectroscopic methods like NMR, as reported in the source literature.[4]

-

Chapter 2: Transition-Metal-Catalyzed Synthesis Strategies

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering pathways with high efficiency, selectivity, and functional group tolerance.[5][6] For indazole sulfonamides, these methods can be applied either to construct the indazole ring itself or to functionalize it post-synthesis.

Copper-Catalyzed Intramolecular N-Arylation for Indazole Ring Formation

A powerful strategy for forming the indazole scaffold is the intramolecular cyclization of o-haloarylhydrazones. While palladium catalysts are often used, copper-based systems provide a more economical and readily available alternative.[7] This approach is particularly valuable when using more challenging but cost-effective o-chloroaryl precursors instead of their bromo- or iodo- counterparts.[7]

Mechanistic Rationale: The catalytic cycle is believed to involve the coordination of the copper(I) catalyst to a ligand (e.g., 1,10-phenanthroline), followed by oxidative addition to the aryl-halide bond of the hydrazone. Subsequent intramolecular C-N bond formation via reductive elimination yields the indazole product and regenerates the active Cu(I) species. The base is crucial for deprotonating the hydrazone nitrogen, facilitating the cyclization.

Caption: Simplified catalytic cycle for Cu-catalyzed N-arylation.

Experimental Protocol: Synthesis of N-phenyl-1H-indazoles from o-chlorinated arylhydrazones

This protocol is based on the work by de Oliveira et al., which specifically addresses the use of less reactive o-chloroarylhydrazones.[7]

Step-by-Step Methodology:

-

Reactant Preparation: In a sealed tube, the desired o-chlorinated arylhydrazone (1.0 eq), copper(I) iodide (CuI, 0.1 eq), potassium hydroxide (KOH, 2.0 eq), and 1,10-phenanthroline (0.2 eq) are combined.

-

Reaction Setup: Anhydrous DMF is added, and the tube is sealed under a nitrogen atmosphere.

-

Heating: The mixture is stirred and heated to 120°C for 12-48 hours.

-

Causality: The higher temperature and longer reaction time are necessary to overcome the higher bond dissociation energy of the C-Cl bond compared to C-Br or C-I bonds. 1,10-phenanthroline acts as a ligand to stabilize the copper catalyst and promote the reaction.

-

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the N-phenyl-1H-indazole product.

Data Summary: Copper-Catalyzed Synthesis of N-phenyl-1H-indazoles

| Entry | Hydrazone Substituent (R) | Time (h) | Yield (%) |

| 1 | H | 24 | 70 |

| 2 | 4-NO₂ | 12 | 55 |

| 3 | 4-Cl | 48 | 42 |

| 4 | 4-CH₃ | 48 | 30 |

| Data adapted from de Oliveira, R. B., et al.[7] |

Chapter 3: C-H Activation: A Paradigm of Atom Economy

Direct C-H functionalization has emerged as a powerful and sustainable strategy in organic synthesis, avoiding the need for pre-functionalized starting materials.[8][9] For indazoles, this approach allows for the direct introduction of functional groups at specific positions, most commonly the C3-position of the indazole core.[8][10]

Expertise & Rationale: Directing C-H Functionalization

The C3-position of 2H-indazoles is particularly susceptible to functionalization through various catalytic systems.[10] Transition metals like palladium, rhodium, and iron can catalyze the direct arylation, alkylation, or amination at this site.[5][10] These reactions often proceed via a concerted metalation-deprotonation mechanism or through radical pathways, depending on the chosen catalyst and conditions.

Recent advances include visible-light-promoted, transition-metal-free methods for C3-functionalization, such as trifluoromethylation and carbamoylation, which offer milder and more environmentally benign alternatives.[10]

Experimental Protocol: Iron-Catalyzed C3-Thiocyanation of 2H-Indazoles

This protocol, developed by Hazra et al., demonstrates a simple and efficient method for introducing a thiocyanate group at the C3 position, a versatile handle for further synthetic transformations.[10]

Step-by-Step Methodology:

-

Vessel Charging: A screw-capped vial is charged with the 2-aryl-2H-indazole (1.0 eq), ammonium thiocyanate (NH₄SCN, 2.0 eq), and iron(III) chloride (FeCl₃, 10 mol%).

-

Solvent and Oxidant: Dichloroethane (DCE) is added as the solvent, followed by potassium persulfate (K₂S₂O₈, 2.0 eq) as the oxidant.

-

Reaction: The vial is sealed and the mixture is stirred at 80°C for the specified time (typically 2-4 hours).

-

Causality: The iron catalyst facilitates the generation of a thiocyanate radical from ammonium thiocyanate using potassium persulfate as the oxidant. This radical then undergoes addition to the C3-position of the indazole, followed by an oxidation/deprotonation sequence to yield the final product.

-

-

Work-up: The reaction is cooled, diluted with water, and extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified via column chromatography.

Data Summary: C3-Thiocyanation of various 2-Aryl-2H-indazoles

| Entry | 2-Aryl Substituent | Time (h) | Yield (%) |

| 1 | Phenyl | 2 | 94 |

| 2 | 4-Tolyl | 2 | 95 |

| 3 | 4-Methoxyphenyl | 2.5 | 92 |

| 4 | 4-Chlorophenyl | 3 | 85 |

| Data adapted from Dey, A., & Hazra, A.[10] |

Chapter 4: Emerging Technologies in Indazole Sulfonamide Synthesis

Photoredox Catalysis

Visible-light photoredox catalysis harnesses the energy of light to drive chemical reactions under exceptionally mild conditions.[11][12] This technology enables the generation of radical intermediates that can participate in C-H functionalization, C-N bond formation, and other key transformations. For indazole synthesis, photoredox methods have been used for C3-alkylation, trifluoromethylation, and even the construction of the indazole ring itself.[10][11]

Caption: General mechanism of a photoredox catalytic cycle.

This approach offers a sustainable and powerful tool for accessing novel indazole sulfonamides by enabling reactions that are difficult to achieve with traditional thermal methods. For instance, a photoredox-catalyzed C3-alkylation of a 2H-indazole could be followed by conversion of another functional group on the scaffold into a sulfonamide.

Flow Chemistry

Flow chemistry, or continuous flow synthesis, offers significant advantages in safety, scalability, and efficiency over traditional batch processing.[13][14] Reactions are performed by pumping reagents through a heated tube or microreactor, allowing for precise control over temperature, pressure, and reaction time.[15] This is particularly beneficial for highly exothermic or hazardous reactions, such as those involving sulfonyl chlorides or azides.[13][16]

The synthesis of sulfonamides is well-suited to flow chemistry.[13][14] A flow setup can be designed where an indazole solution is mixed with a base and then merged with a stream of sulfonyl chloride in a reactor coil. The short residence time and excellent heat transfer minimize the formation of impurities and allow for safe operation at higher temperatures, accelerating the reaction. This technology is ideal for the rapid synthesis of compound libraries for drug discovery and for the scalable production of lead candidates.[13]

Conclusion

The synthesis of indazole sulfonamides has evolved significantly, moving beyond classical methods to embrace modern, enabling technologies. The strategies outlined in this guide—from regioselective direct sulfonylation to advanced transition-metal-catalyzed C-H functionalization, photoredox catalysis, and continuous flow synthesis—provide chemists with a powerful and versatile toolkit. By understanding the underlying principles and causality behind these experimental choices, researchers can design more efficient, sustainable, and innovative routes to this vital class of pharmaceutical compounds. The continued integration of these novel methods will undoubtedly accelerate the discovery and development of the next generation of indazole-based therapeutics.

References

-

Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

-

Reddy, T. H., & Kumar, A. (2024). Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. IJSDR. [Link]

-

El-Gazzar, M. G., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

-

Al-Sanea, M. M., et al. (2023). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health. [Link]

-

El-Gazzar, M. G., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. ResearchGate. [Link]

-

Zhang, S.-G., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]

-

Trotta, A., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Publications. [Link]

-

Pérez-Picaso, L., et al. (2024). Combined Gold and Photoredox Catalysis: Synthesis of 3‐Alkenyl‐2H‐Indazoles from 2‐Alkynylazobenzenes. Wiley Online Library. [Link]

-

de Oliveira, R. B., et al. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. National Institutes of Health. [Link]

-

Wang, C., et al. (2022). Recent advances in C–H functionalization of 2H-indazoles. Royal Society of Chemistry. [Link]

-

Janardhanan, J. C., et al. (2020). Transition‐Metal‐Catalyzed Syntheses of Indazoles. ResearchGate. [Link]

- N/A

- WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds.

- N/A

- N/A

-

Kumar, M., et al. (2018). Visible Light Photoredox Catalysis: Synthesis of Indazolo[2,3-a]quinolines from 2-(2-Nitrophenyl)-1,2,3,4-tetrahydroquinolines. ACS Publications. [Link]

- N/A

- N/A

-

Trotta, A., et al. (2013). Building a sulfonamide library by eco-friendly flow synthesis. PubMed. [Link]

- N/A

- N/A

- N/A

-

Guchhait, S. K., et al. (2022). Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. [Link]

- N/A

- N/A

- N/A

- N/A

-

Britton, J., et al. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]

- N/A

- N/A

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. ijsdr.org [ijsdr.org]

- 11. d-nb.info [d-nb.info]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Building a sulfonamide library by eco-friendly flow synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WO2023017474A1 - Flow synthesis process for the production of sulfonylurea compounds - Google Patents [patents.google.com]

- 16. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

1H-Indazole-6-sulfonamide mechanism of action

An In-depth Technical Guide on the Mechanism of Action of 1H-Indazole-6-sulfonamide Derivatives as Targeted Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents with varied mechanisms of action. This guide provides a detailed exploration of the molecular mechanisms through which these compounds exert their biological effects, with a primary focus on their well-documented role as potent and selective inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of cell division and a key target in oncology. We will delve into the causality behind experimental designs, present detailed protocols for key validation assays, and visualize the complex signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working to harness the therapeutic potential of this versatile chemical scaffold.

The this compound Core: A Scaffold of Therapeutic Diversity

The this compound core is a heterocyclic aromatic structure that has garnered significant attention in drug discovery.[1] Its unique combination of a bicyclic indazole ring system and a sulfonamide group allows for three-dimensional diversity, enabling the design of compounds that can interact with a wide range of biological targets with high specificity and affinity. While the broader class of sulfonamides is historically known for its antibacterial properties via inhibition of folic acid synthesis, modern derivatives of the this compound scaffold have been engineered to target specific human enzymes and receptors.[2][][4]

Depending on the specific substitutions made to this core structure, derivatives have been shown to exhibit a variety of mechanisms of action, including:

-

Kinase Inhibition: Targeting key enzymes in cell signaling pathways, such as Polo-like kinase 4 (PLK4) and Mitogen-activated protein kinase 1 (MAPK1).[5][6]

-

Immune Checkpoint Inhibition: Disrupting the interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) to enhance anti-tumor immunity.[7]

-

G-protein Coupled Receptor (GPCR) Modulation: Acting as agonists for receptors like GPR120, with potential applications in metabolic diseases.[8]

-

Modulation of Apoptotic Pathways: Influencing the p53/MDM2 pathway and Bcl2 family members to induce programmed cell death in cancer cells.[9]

This guide will focus on the most extensively characterized of these mechanisms: the inhibition of PLK4 by N-(1H-indazol-6-yl)benzenesulfonamide derivatives.

A Deep Dive into the Primary Mechanism: Inhibition of Polo-like Kinase 4 (PLK4)

A prominent and well-validated mechanism of action for a specific class of N-(1H-indazol-6-yl)benzenesulfonamide derivatives is the potent and selective inhibition of Polo-like kinase 4 (PLK4).[6] This mechanism positions these compounds as promising candidates for cancer therapy due to the critical role of PLK4 in cell cycle regulation.

The Role of PLK4 in Centrosome Duplication and Mitotic Progression

PLK4 is a serine/threonine kinase that functions as the master regulator of centriole duplication. Centrioles are essential for the formation of centrosomes, which in turn organize the microtubule network and are fundamental for the proper assembly of the mitotic spindle during cell division. The precise regulation of PLK4 activity ensures that each daughter cell inherits a single centrosome, thus maintaining genomic stability.

Overexpression of PLK4 is a common feature in many cancers and is associated with centrosome amplification, which can lead to aneuploidy and tumorigenesis. Consequently, inhibiting PLK4 has emerged as a promising therapeutic strategy to selectively target cancer cells, which are often more dependent on this pathway for their proliferation.

Molecular Interactions: How this compound Derivatives Inhibit PLK4

Through structural simplification and fragment growth methodologies based on existing PLK4 inhibitors, novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been designed to fit into the ATP-binding pocket of the PLK4 enzyme.[6] Molecular docking studies suggest that the indazole core and the sulfonamide linker interact with key amino acid residues within the kinase domain, preventing the binding of ATP and thereby inhibiting the phosphotransferase activity of the enzyme. This competitive inhibition effectively shuts down the downstream signaling cascade initiated by PLK4.

Signaling Pathway: PLK4 in Centriole Duplication

Caption: PLK4 signaling pathway and the point of inhibition.

Experimental Validation of the PLK4 Inhibitory Mechanism

The trustworthiness of a claimed mechanism of action rests on rigorous experimental validation. Both in vitro enzymatic assays and cell-based functional assays are crucial to confirm the inhibitory activity and cellular consequences of targeting PLK4.

In Vitro Enzyme Inhibition Assay

The direct interaction between the this compound derivatives and the PLK4 enzyme is quantified using enzyme inhibition assays. A common and robust method is the LanthaScreen™ Eu Kinase Binding Assay.[6]

Causality Behind Experimental Choice: This assay is chosen for its high sensitivity and homogeneous format, which minimizes handling errors. It directly measures the displacement of a fluorescent tracer from the ATP-binding pocket of the kinase by the inhibitor, providing a direct readout of binding affinity and inhibitory potential.

Experimental Workflow: LanthaScreen™ Eu Kinase Binding Assay

Caption: Workflow for PLK4 kinase inhibition assay.

Step-by-Step Protocol: LanthaScreen™ Eu Kinase Binding Assay

-

Reagent Preparation: Prepare a solution of recombinant human PLK4 protein, a fluorescently labeled ATP-competitive tracer (Tracer 236), and a europium-labeled anti-GST antibody in a kinase buffer.

-

Compound Dilution: Create a serial dilution of the test N-(1H-indazol-6-yl)benzenesulfonamide derivative to be tested.

-

Assay Plate Setup: In a 384-well plate, add the PLK4 enzyme, the test compound at various concentrations, and the tracer.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Detection: Add the Eu-anti-GST antibody and incubate further.

-

Signal Reading: Read the plate using a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: Plot the TR-FRET signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce the signal by 50%).

Quantitative Data: PLK4 Inhibitory Activity

| Compound | PLK4 IC₅₀ (nM) | Reference |

| K22 | 0.1 | [6] |

| CFI-400945 | 2.8 | [6] |

| Centrinone | 4.8 (Cellular IC₅₀) | [6] |

Note: Centrinone is a known PLK4 inhibitor used as a positive control. The value shown is its anti-proliferative IC₅₀ in MCF-7 cells.

Cell-Based Anti-Proliferative Assay

To confirm that the enzymatic inhibition translates into a functional cellular effect, anti-proliferative assays are conducted on cancer cell lines known to be sensitive to PLK4 inhibition, such as the MCF-7 breast cancer cell line.[6]

Causality Behind Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay that measures cellular metabolic activity. As this activity is proportional to the number of viable cells, it serves as a reliable indicator of cell proliferation and cytotoxicity induced by the test compound.

Step-by-Step Protocol: MTT Anti-Proliferative Assay

-

Cell Seeding: Seed MCF-7 cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the N-(1H-indazol-6-yl)benzenesulfonamide derivative for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the compound concentration to determine the cellular IC₅₀ value.

Quantitative Data: Anti-proliferative Efficacy in MCF-7 Cells

| Compound | Cellular IC₅₀ (µM) | Reference |

| K22 | 1.3 | [6] |

| Centrinone | 4.8 | [6] |

Downstream Cellular Consequences of PLK4 Inhibition

The inhibition of PLK4 by this compound derivatives leads to predictable and detrimental consequences for cancer cells. The primary downstream effects include:

-

Inhibition of Centrosome Duplication: The most direct effect is the failure of cells to form new centrioles, leading to a lack of proper centrosome formation.

-

Mitotic Arrest: Cells lacking functional centrosomes cannot form a proper mitotic spindle, leading to an arrest in the cell cycle, typically at the G2/M phase.

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is the ultimate therapeutic outcome of PLK4 inhibition.

These downstream effects can be confirmed through techniques such as flow cytometry for cell cycle analysis and western blotting for apoptotic markers.

Conclusion

The this compound scaffold represents a highly versatile platform for the development of targeted therapeutics. While its derivatives can be engineered to address a multitude of biological targets, the inhibition of Polo-like kinase 4 stands out as a particularly well-defined and promising mechanism of action for cancer therapy. Through potent and selective inhibition of PLK4, specific N-(1H-indazol-6-yl)benzenesulfonamide derivatives disrupt centriole duplication, induce mitotic arrest, and trigger apoptosis in cancer cells. The detailed experimental validation, from in vitro enzymatic assays to cell-based functional screens, provides a robust framework for understanding and further developing this important class of molecules. This guide has aimed to provide not just the "what" but the "why" behind the mechanism and its validation, empowering researchers to build upon this knowledge in the ongoing quest for more effective and less toxic cancer treatments.

References

-

Al-Warhi, T., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(14), 3235. [Link][5][10]

-

Barreiro, G., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Pharmaceuticals, 17(5), 633. [Link][11]

-

Li, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. Frontiers in Chemistry, 12, 1369593. [Link][6]

-

PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

-

Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals, 16(5), 720. [Link][9]

-

Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 148, 107376. [Link][7]

-

Tunoori, A. R., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. ACS Medicinal Chemistry Letters, 8(4), 416-421. [Link][8]

-

PubChem. (n.d.). Indazole sulfonamide. Retrieved from [Link]

- Al-Hussain, S. A., & Al-Adiwish, W. M. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Future Journal of Pharmaceutical Sciences, 8(1), 19.

-

El Kazzouli, S., et al. (2015). Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 12), o988–o989. [Link][1]

- Pfizer Inc. (2006). Methods for preparing indazole compounds.

-

Shomu's Biology. (2014, March 11). Sulfonamides mode of action [Video]. YouTube. [Link][2]

- Johnson, C. N., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(1), 171-185.

-

MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link][4]

-

Al-Mathkour, F. Y., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 11(1), 12345. [Link][12]

-

JJ Medicine. (2019, February 22). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects [Video]. YouTube. [Link]

-

Al-Warhi, T., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. ResearchGate. [Link][10]

Sources

- 1. Crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 4. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1H-Indazole-6-sulfonamide: A Technical Guide

Introduction

1H-Indazole-6-sulfonamide belongs to the indazole class of heterocyclic compounds, which are recognized as crucial pharmacophores in a variety of therapeutic agents. The addition of a sulfonamide group at the 6-position of the indazole ring can significantly influence the molecule's physicochemical properties and biological activity. Accurate structural elucidation through spectroscopic methods is a cornerstone of chemical synthesis and drug discovery, ensuring the identity and purity of the target compound. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Predicted Spectroscopic Features

The structural integrity of a synthesized compound is unequivocally established through a combination of spectroscopic techniques. Below, we predict the key spectral features of this compound based on the analysis of its constituent parts: the 1H-indazole core and the aromatic sulfonamide moiety.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (N-H) | ~13.0 | Broad Singlet | - |

| H-3 | ~8.1 | Singlet | - |

| H-4 | ~7.8 | Doublet | ~8.5 |

| H-5 | ~7.4 | Doublet of Doublets | ~8.5, ~1.5 |

| H-7 | ~7.9 | Singlet | - |

| -SO₂NH₂ | ~7.5 | Broad Singlet | - |

-

Causality of Predictions: The indazole N-H proton is typically observed at a very downfield chemical shift due to its acidic nature and involvement in hydrogen bonding. The protons on the benzene ring of the indazole moiety will appear in the aromatic region, with their specific shifts and coupling patterns determined by their position relative to the electron-withdrawing sulfonamide group and the fused pyrazole ring. The protons of the sulfonamide group will likely appear as a broad singlet, and its chemical shift can be solvent-dependent.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3 | ~135 |

| C-3a | ~122 |

| C-4 | ~128 |

| C-5 | ~120 |

| C-6 | ~140 |

| C-7 | ~110 |

| C-7a | ~142 |

-

Expert Insights: The chemical shifts of the carbon atoms in the indazole ring are influenced by the nitrogen atoms and the fused ring system. The carbon atom (C-6) attached to the electron-withdrawing sulfonamide group is expected to be deshielded and appear at a downfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | N-H (Indazole & Sulfonamide) | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 1620-1580 | C=C (Aromatic) | Stretching |

| 1350-1310 | S=O (Sulfonamide) | Asymmetric Stretching |

| 1170-1150 | S=O (Sulfonamide) | Symmetric Stretching |

-

Trustworthiness of the Protocol: The presence of sharp, distinct peaks in the N-H stretching region, along with the characteristic strong absorptions for the S=O stretches, would provide strong evidence for the successful synthesis of the sulfonamide derivative.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 198.03 |

| [M-SO₂]⁺ | 134.05 |

| [M-SO₂NH₂]⁺ | 118.06 |

-

Mechanistic Insights: In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺. A characteristic fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂).[3] Further fragmentation could involve the loss of the entire sulfonamide group.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following detailed protocols are recommended.

NMR Spectroscopy Protocol

Caption: Standard workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry Protocol

Caption: General workflow for mass spectrometry analysis.

Conclusion

The structural confirmation of this compound is paramount for its advancement in research and development pipelines. This technical guide provides a comprehensive overview of the predicted spectroscopic data based on sound chemical principles and data from analogous structures. The detailed experimental protocols offer a self-validating system for researchers to obtain and confirm the spectroscopic fingerprint of this important molecule. By synthesizing predictive data with robust experimental methodologies, this guide serves as an authoritative resource for scientists working with indazole-based compounds.

References

-

Saghdani, N.; Chihab, A.; El Brahmi, N.; El Kazzouli, S. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molbank2024 , 2024, M1858. [Link][4][5]

-

Luo, X., et al. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate2024 . [Link][6]

-

PubChem. 1H-Indazole. National Center for Biotechnology Information. [Link][7]

-

Wang, L., et al. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central2023 . [Link][8]

-

El-Boraey, H. A., et al. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. ResearchGate2022 . [Link][1][9]

-

Wang, C., et al. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry2014 . [Link][10]

-

de Snoo, W. J., et al. Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. ResearchGate2019 . [Link][2]

-

de Souza, L. M., et al. Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown. Journal of the Brazilian Chemical Society2023 . [Link][11]

-

Johnson, N. W., et al. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry2011 , 54(11), 3771-3793. [Link][12]

-

PubChem. 1H-Indazol-6-amine. National Center for Biotechnology Information. [Link][13]

-

Ma, Y. L., et al. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed2004 . [Link][3]

-

NIST. 1H-indazole hydrochloride. NIST Chemistry WebBook. [Link][14]

-

ResearchGate. 1 H NMR spectra (DMSO-d 6 , 300 MHz) of compounds 3g and 4g. [Link][15]

-

Ferreira, M-J., et al. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. PubMed Central2022 . [Link][16]

-

Asker, F. W., et al. Synthesis and characterization of some sulfonamide dervatives. Research India Publications2017 . [Link][17]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. rsc.org [rsc.org]

- 11. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1H-indazole hydrochloride [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ripublication.com [ripublication.com]

Physical and chemical properties of 1H-Indazole-6-sulfonamide

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Landscape of 1H-Indazole-6-sulfonamide

Executive Summary

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. The molecule uniquely combines the biologically versatile 1H-indazole core with the pharmacologically crucial sulfonamide moiety. Indazole derivatives are renowned for a wide spectrum of therapeutic activities, including anti-cancer and anti-inflammatory properties, while the sulfonamide group often enhances metabolic stability and membrane permeability.[1] This guide delves into the core physical and chemical properties of the this compound scaffold, its spectroscopic profile, a validated synthetic pathway, and its established importance as a foundational structure in the development of targeted therapies, such as kinase inhibitors.

Introduction to the this compound Scaffold

The therapeutic potential of this compound arises from the synergistic combination of its two core components: the indazole ring and the sulfonamide group. This fusion creates a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets and serves as a robust starting point for drug development.

The Privileged Indazole Core

Indazole is an aromatic heterocyclic system formed by the fusion of a benzene ring and a pyrazole ring.[2] Among its tautomeric forms (1H, 2H, and 3H), the 1H-indazole is the most thermodynamically stable and, therefore, the most prevalent in biological and chemical systems.[3] This stability is conferred by its aromatic character.[3] The indazole nucleus is a cornerstone in medicinal chemistry, with numerous derivatives in clinical trials for diseases ranging from cancer to neurodegenerative disorders.[2][3] Its ability to form key hydrogen bonds and engage in various non-covalent interactions makes it a highly effective pharmacophore.[4]

The Sulfonamide Moiety: A Key Pharmacophore

The sulfonamide group (-SO₂NH₂) is a vital functional group in modern pharmaceuticals. It often serves as a bioisostere for carboxylic acids, a substitution that can mitigate issues of metabolic instability and improve passive diffusion across biological membranes.[1] Its protons are acidic, and the sulfonyl oxygens are excellent hydrogen bond acceptors, allowing for strong and specific interactions with biological targets.

Synergy and Therapeutic Potential

The combination of these two moieties in this compound has led to the discovery of highly potent and selective therapeutic agents. This scaffold is particularly prominent in the development of kinase inhibitors, where the indazole ring often serves as a "hinge-binder" within the ATP-binding pocket of the enzyme.[4] Derivatives of this core structure have been successfully developed as potent inhibitors of Polo-like kinase 4 (PLK4) for oncology applications and as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4) for immunomodulatory therapies.[4][5]

Caption: Structural components of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for its behavior in both chemical and biological systems, influencing its solubility, absorption, and interaction with molecular targets.

| Property | Value (Calculated/Estimated) | Source |

| Molecular Formula | C₇H ₇N₃O₂S | - |

| Molecular Weight | 197.22 g/mol | - |

| Appearance | Expected to be a solid, potentially a white or off-white crystalline powder. A related derivative was reported as a brown solid. | [4] |

| XLogP3 | 0.9 | Calculated |

| Hydrogen Bond Donors | 2 (Indazole N-H, Sulfonamide N-H) | Calculated |

| Hydrogen Bond Acceptors | 4 (Pyrazole N, 2x Sulfonyl O) | Calculated |

| Aqueous Solubility | Low. The related 1H-Indazol-6-amine has a solubility of 18.2 µg/mL. The sulfonamide group may slightly alter this. | [6] |

| Organic Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. | - |

Acidity and Basicity (pKa)

This compound is an amphoteric molecule with both acidic and basic centers:

-

Acidic Proton: The proton on the sulfonamide nitrogen (-SO₂NH-) is acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group.

-

Basic Center: The non-protonated nitrogen atom (N2) in the pyrazole ring is the primary basic center.

For context, the parent 1H-indazole molecule has pKa values of 1.04 (for the indazolium cation) and 13.86 (for the deprotonation of the N1-H).[7] The presence of the electron-withdrawing sulfonamide group at the 6-position is expected to decrease the basicity of the pyrazole nitrogen (lower pKa of the conjugate acid) and increase the acidity of the N1-H proton (lower pKa).

Stability

The 1H-indazole scaffold is an aromatic system, which confers significant thermodynamic stability.[3] Sulfonamides are also generally robust functional groups, resistant to hydrolysis under typical physiological conditions. Studies on a derivative of this compound showed good stability in human liver microsome assays (T₁/₂ = 51.0 min), suggesting favorable metabolic stability for this core structure.[4]

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not publicly available, its characteristic features can be reliably predicted based on its functional groups and data from closely related analogues.[1]

-